molecular formula C18H15NO4 B605019 7-(苄基(甲基)氨基)-2-氧代-2H-色满-3-羧酸 CAS No. 1472624-85-3

7-(苄基(甲基)氨基)-2-氧代-2H-色满-3-羧酸

货号 B605019
CAS 编号: 1472624-85-3
分子量: 309.321
InChI 键: XTKDQPFUOFAMRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid (BCA) is a synthetic compound that has been studied for its potential applications in medicine, biology, and biochemistry. BCA is a useful chemical for research purposes due to its ability to act as a substrate in a variety of enzymatic reactions. BCA is also of interest due to its ability to interact with a wide range of biological molecules, including proteins, peptides, and nucleic acids.

科学研究应用

  1. 荧光性质:某些衍生物,如 7-羟基-3-甲氧基-6-氧代-6H-苯并[c]色满-8-羧酸,由于其大的共轭体系和各种氢键,在乙醇溶液和固态中都表现出优异的荧光性质。这表明在分子识别和传感技术中具有潜在应用 (Shi、Liang 和 Zhang,2017 年)

  2. 抗菌活性:7-氯-4-[(2-羟基-苄亚基)氨基]-2-氧代-2H-色满-3-甲醛等衍生物对金黄色葡萄球菌、大肠杆菌和蜡样芽孢杆菌等菌株表现出显着的抗菌活性。这使这些化合物成为抗菌药物开发的潜在候选药物 (Behrami 和 Vaso,2017 年)

  3. 苯并吡喃酮衍生物的合成:已经报道了包括 7-氨基-9-羟基-6-氧代-6H-苯并[c]色满-8-腈在内的苯并吡喃酮衍生物的高效合成方法,并对其抗菌活性进行了评估。这突出了这些化合物在药物化学中的多功能性 (El-Shaaer,2012 年)

  4. 吡喃并嘧啶酮的合成:使用 2-氧代-2H-色满-3-羧酸合成了新型吡喃并嘧啶酮,并对其抗菌和抗真菌活性进行了评估。这强调了它们在开发新型抗菌剂中的潜力 (Banothu、Gali、Velpula 和 Bavantula,2013 年)

  5. GPR35 激动剂:一种衍生物,6-溴-8-(4-甲氧基苯甲酰胺)-4-氧代-4H-色满-2-羧酸,已被确认为 GPR35(一种 G 蛋白偶联受体)的有效且选择性的激动剂。这在药理研究中应用于研究孤儿受体 (Thimm、Funke、Meyer 和 Müller,2013 年)

  6. 抗增殖潜力:一些衍生物对非小细胞肺癌细胞系表现出显着的抗增殖活性,表明它们在癌症治疗中的潜在用途 (Fu、Wang、Chen、Wu、Li、Shen 和 Qin,2015 年)

作用机制

属性

IUPAC Name

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDQPFUOFAMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: 7ACC2 acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, 7ACC2 disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by 7ACC2 specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. 7ACC2, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

  • Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].
  • Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. 7ACC2, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for 7ACC2?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of 7ACC2 (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

    Q4: Are there any known resistance mechanisms to 7ACC2 in cancer cells?

    A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to 7ACC2, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to 7ACC2, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

    Q5: What are the potential future directions for research on 7ACC2?

    A5: Several avenues of research can further elucidate the potential of 7ACC2 as an anticancer therapeutic:

    • In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of 7ACC2 in animal models [].
    • Combination therapies: Evaluating 7ACC2 in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。